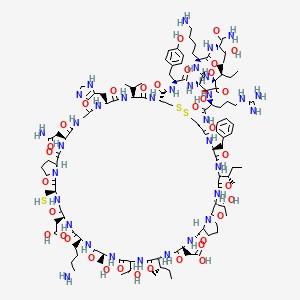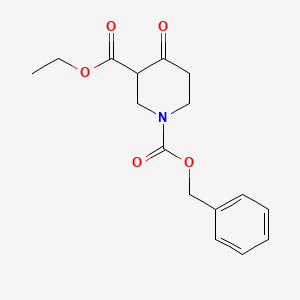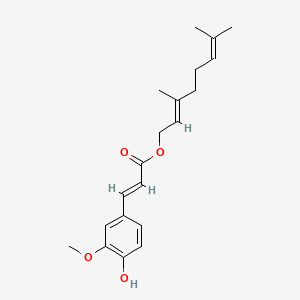
香叶基阿魏酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Geranyl ferulate is a natural compound formed by the esterification of geraniol and ferulic acid. It is known for its antioxidant and anti-inflammatory properties, making it a compound of interest in various scientific fields, including chemistry, biology, medicine, and industry .
科学研究应用
Geranyl ferulate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.
Biology: Geranyl ferulate exhibits antioxidant properties, making it useful in studies related to oxidative stress and cellular protection.
Medicine: Due to its anti-inflammatory and anticancer properties, geranyl ferulate is being explored for potential therapeutic applications in treating various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the formulation of cosmetics and skincare products due to its antioxidant properties
作用机制
Target of Action
Geranyl ferulate, a derivative of geraniol, primarily targets the production of nitric oxide (NO) . Nitric oxide is a crucial biological regulator involved in various physiological and pathological processes. It plays a significant role in vasodilation, immune defense, neurotransmission, and regulation of cell death .
Mode of Action
Geranyl ferulate interacts with its targets by inhibiting the activities of alanine aminotransferase and aspartate aminotransferase in serum . It also protects the hepatic mitochondrial function through suppression of hepatic mitochondrial reactive oxygen species (ROS), mitochondrial electron transport chain enzyme activity, and mitochondrial DNA content .
Biochemical Pathways
Geranyl ferulate affects the biochemical pathways involved in the synthesis of geraniol. Geraniol is biosynthetically derived from geranyl diphosphate (GPP), catalyzed by geraniol synthase (GES) featuring a common ionization-dependent reaction mechanism . GPP is generated from the head-to-tail condensation of the universal five-carbon precursors, isopentenyl diphosphate (IPP) with its isomer dimethylallyl .
Pharmacokinetics
After intravenous administration of geraniol to rats, its concentration in whole blood decreased following an apparent pseudo-first order kinetics with a half-life of 12.5 ± 1.5 min . The absolute bioavailability values of oral formulations of emulsified geraniol were 92% .
Result of Action
Geraniol, a related compound, has been shown to exhibit anti-inflammatory, antioxidant, neuroprotective, and anticancer effects
Action Environment
It is known that the bioavailability and efficacy of related compounds can be influenced by factors such as ph, temperature, and the presence of other compounds
生化分析
Biochemical Properties
Geranyl ferulate plays a significant role in biochemical reactions, particularly in inhibiting the production of nitric oxide. This inhibition is crucial in reducing inflammation and oxidative stress. Geranyl ferulate interacts with nitric oxide synthase enzymes, specifically inhibiting their activity, which leads to a decrease in nitric oxide production . Additionally, geranyl ferulate has been shown to interact with various proteins and biomolecules involved in inflammatory pathways, further contributing to its anti-inflammatory properties .
Cellular Effects
Geranyl ferulate exerts various effects on different cell types and cellular processes. In macrophage cells, geranyl ferulate inhibits the production of nitric oxide, thereby reducing inflammation . In neuronal-differentiated mouse neuroblastoma N2a cells, geranyl ferulate has been shown to prevent oxidative injury induced by reactive oxygen species, highlighting its neuroprotective effects . Furthermore, geranyl ferulate influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and proteins involved in these processes .
Molecular Mechanism
The molecular mechanism of geranyl ferulate involves its interaction with nitric oxide synthase enzymes, leading to the inhibition of nitric oxide production . This inhibition occurs through the binding of geranyl ferulate to the active site of the enzyme, preventing the conversion of L-arginine to nitric oxide. Additionally, geranyl ferulate modulates gene expression by influencing transcription factors and signaling pathways involved in inflammation and oxidative stress responses . These molecular interactions contribute to the compound’s anti-inflammatory and antioxidant effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of geranyl ferulate have been observed to change over time. Geranyl ferulate is relatively stable under standard laboratory conditions, but it can undergo degradation in certain environments. Studies have shown that geranyl ferulate is hydrolyzed in human and rat whole blood, as well as in rat liver homogenates, with varying half-lives . Long-term effects of geranyl ferulate on cellular function include sustained inhibition of nitric oxide production and protection against oxidative stress .
Dosage Effects in Animal Models
The effects of geranyl ferulate vary with different dosages in animal models. At lower doses, geranyl ferulate exhibits significant anti-inflammatory and antioxidant effects without noticeable toxicity . At higher doses, there may be potential adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the beneficial effects of geranyl ferulate plateau at certain dosages, and further increases in dosage do not enhance its therapeutic properties .
Metabolic Pathways
Geranyl ferulate is involved in various metabolic pathways, primarily related to its antioxidant and anti-inflammatory activities. The compound interacts with enzymes such as nitric oxide synthase, influencing the production of nitric oxide and other reactive oxygen species . Additionally, geranyl ferulate affects metabolic flux by modulating the activity of key enzymes involved in cellular metabolism, leading to changes in metabolite levels . These interactions contribute to the overall metabolic effects of geranyl ferulate.
Transport and Distribution
Within cells and tissues, geranyl ferulate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of geranyl ferulate in target tissues, enhancing its therapeutic effects . The compound’s distribution is influenced by its chemical properties, including its lipophilicity and ability to cross cellular membranes .
Subcellular Localization
Geranyl ferulate exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it exerts its antioxidant and anti-inflammatory effects . Post-translational modifications and targeting signals may direct geranyl ferulate to specific cellular compartments, enhancing its efficacy in modulating cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: Geranyl ferulate can be synthesized through the esterification of geraniol and ferulic acid. This reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified using techniques like column chromatography to obtain pure geranyl ferulate .
Industrial Production Methods: In an industrial setting, the production of geranyl ferulate can be scaled up using similar esterification processes. The use of biocatalysts, such as lipases, has also been explored to enhance the efficiency and selectivity of the reaction. This method is environmentally friendly and can be performed under milder conditions compared to traditional chemical synthesis .
化学反应分析
Types of Reactions: Geranyl ferulate undergoes various chemical reactions, including:
Oxidation: Geranyl ferulate can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of geranyl ferulate can yield geranyl alcohol and ferulic acid.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of different ester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions.
Major Products:
Oxidation: Geranyl aldehyde and ferulic acid.
Reduction: Geranyl alcohol and ferulic acid.
Substitution: Various ester derivatives depending on the nucleophile used.
相似化合物的比较
Geranyl acetate: Another ester of geraniol, known for its pleasant aroma and use in fragrances.
Ferulic acid: A phenolic compound with strong antioxidant properties, commonly found in plant cell walls.
Geraniol: A monoterpenoid alcohol with a sweet rose-like scent, used in perfumes and as a flavoring agent.
Uniqueness of Geranyl Ferulate: Geranyl ferulate combines the beneficial properties of both geraniol and ferulic acid, resulting in a compound with enhanced antioxidant and anti-inflammatory activities. This makes it particularly valuable in applications where both properties are desired, such as in therapeutic formulations and cosmetic products .
属性
IUPAC Name |
[(2E)-3,7-dimethylocta-2,6-dienyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-15(2)6-5-7-16(3)12-13-24-20(22)11-9-17-8-10-18(21)19(14-17)23-4/h6,8-12,14,21H,5,7,13H2,1-4H3/b11-9+,16-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRDJVKWHDQVBQ-TWGDSDBMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCOC(=O)C=CC1=CC(=C(C=C1)O)OC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/COC(=O)/C=C/C1=CC(=C(C=C1)O)OC)/C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(8R,9S,13S,14S,17R)-3-methoxy-13-methyl-6-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B585709.png)

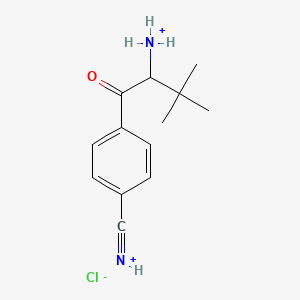
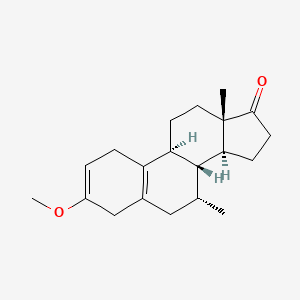


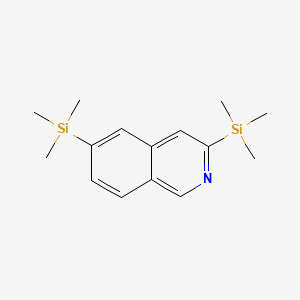
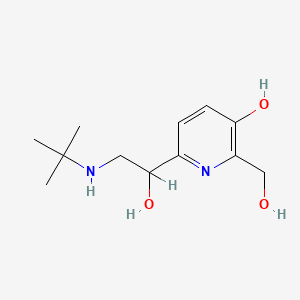
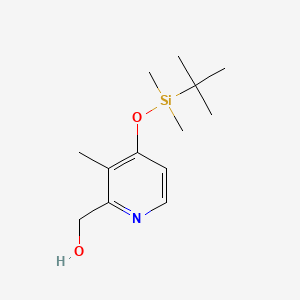
![2,4-Dichlorofuro[3,2-D]pyrimidine](/img/structure/B585728.png)
